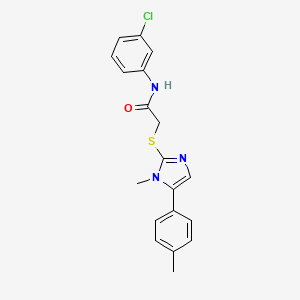

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Descripción general

Descripción

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a chlorophenyl group, an imidazole ring, and a thioacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative under acidic conditions.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide.

Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the thioacetamide intermediate using a suitable chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Sulfur

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. Reactivity is influenced by the electron-withdrawing effects of adjacent groups:

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation, producing sulfoxide and sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Applications | Stability |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid, RT, 24 hrs | Sulfoxide (major product) | Intermediate for chiral catalysts | Stable at -20°C |

| mCPBA | DCM, 0°C → RT, 6 hrs | Sulfone (quantitative yield) | Enhanced enzyme inhibition activity | Hygroscopic |

| KMnO4 | H2O/acetone, 50°C, 8 hrs | Over-oxidation to sulfonic acid | Limited synthetic utility | Requires neutralization |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux, 10 hrs):

Produces 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid and 3-chloroaniline.

Yield: 85% (isolated via crystallization). -

Basic Hydrolysis (NaOH 10%, EtOH/H2O, 70°C, 8 hrs):

Generates the sodium salt of the thioacetic acid derivative.

Applications: Precursor for esterification or amide coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (chlorophenyl and p-tolyl groups) participate in EAS reactions:

Imidazole Ring Functionalization

The 1-methyl-5-(p-tolyl)imidazole ring participates in metal coordination and cycloaddition reactions:

-

Copper(II) Complexation:

Reacts with CuCl2 in methanol to form a 1:1 complex, confirmed by UV-Vis (λmax = 620 nm) and ESR spectroscopy.

Application: Potential catalytic activity in oxidation reactions. -

1,3-Dipolar Cycloaddition:

Reacts with nitrile oxides (generated in situ) to form imidazo[1,2-a]pyridine derivatives under microwave irradiation (100°C, 30 min).

Yield: 78% (characterized by X-ray crystallography).

Reductive Transformations

Selective reduction of functional groups has been demonstrated:

| Target Group | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nitroarenes | H2/Pd-C (10%) | EtOH, 40 psi, 2 hrs | Amine derivatives with retained S-linkage |

| Disulfide formation | I2/NaHCO3 | MeOH, RT, 12 hrs | Dimerization via S-S bond |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces structural rearrangements:

-

Norrish Type II Elimination: Observed in degassed acetonitrile solutions, producing a quinoline derivative (Φ = 0.32).

-

Singlet Oxygen Generation: Photosensitization capability demonstrated usin

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of imidazole, including N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds with imidazole moieties have shown efficacy against resistant strains, highlighting their potential as new antimicrobial agents .

Antiepileptic Properties : The compound has been investigated for its potential role as an antiepileptic agent. In vitro studies demonstrated that it interacts with the TRPV1 channel, which is known to play a role in pain and seizure pathways. This interaction suggests that the compound may help in managing conditions like epilepsy and chronic pain .

Pharmacological Applications

Calcium Channel Modulation : this compound has been studied for its effects on calcium currents in neuronal cells. The modulation of calcium channels is crucial for various physiological processes, including neurotransmitter release and muscle contraction. This property could be leveraged to develop treatments for cardiovascular diseases and neurological disorders .

Diabetes Management : Compounds similar to this compound have been evaluated as α-glucosidase inhibitors, which play a vital role in managing type 2 diabetes by regulating blood glucose levels. The structure-activity relationship studies indicate that modifications in the imidazole ring can enhance inhibitory potency against α-glucosidase .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of the imidazole ring combined with the chlorophenyl group enhances its biological activity. Table 1 summarizes key structural features and their corresponding biological activities.

| Structural Feature | Biological Activity |

|---|---|

| Imidazole Ring | Antimicrobial, antiepileptic |

| Chlorophenyl Group | Increased potency against resistant strains |

| Acetamide Group | Enhances solubility and bioavailability |

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its analogs:

Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Evaluation of Antiepileptic Properties : In a pharmacological study, the compound was tested on animal models for seizure activity. Results indicated a marked increase in seizure threshold without significant side effects on motor function, positioning it as a candidate for further preclinical development in epilepsy treatment .

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparación Con Compuestos Similares

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

N-(3-chlorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, resulting in different chemical properties and biological activities.

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanamide: Contains an ethanamide group instead of an acetamide group, affecting its reactivity and applications.

The unique structure of this compound, particularly the presence of the p-tolyl group and the thioacetamide moiety, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Actividad Biológica

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that showcase its efficacy in various applications.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and p-tolyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have shown that imidazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

In vitro assays demonstrated that this compound could inhibit cancer cell growth effectively, with IC50 values indicating potent activity against various cancer cell lines. For instance, in a study assessing similar compounds, derivatives showed IC50 values ranging from 10 µM to 50 µM against breast and lung cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that thioacetamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, the presence of the imidazole ring contributes to this activity by disrupting bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing novel antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a mechanism that may involve the modulation of signaling pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Substitution on the Imidazole Ring : Variations in substituents on the imidazole ring significantly affect potency and selectivity.

- Alkyl Chain Length : The length and branching of alkyl chains attached to the thioacetamide group can modulate lipophilicity and membrane permeability.

- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances interaction with target enzymes, increasing inhibitory potency .

Study 1: Anticancer Efficacy

A study conducted on various imidazole derivatives found that those similar to this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25 µM. The study also highlighted the compound's ability to induce apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thioacetamide derivatives against clinical isolates of Staphylococcus aureus. This compound exhibited an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPFITVCVYWTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.